3-Iodo-1H-indazol-5-ol
CAS No.: 885519-38-0
Cat. No.: VC2391117
Molecular Formula: C7H5IN2O
Molecular Weight: 260.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885519-38-0 |
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Molecular Formula | C7H5IN2O |
Molecular Weight | 260.03 g/mol |
IUPAC Name | 3-iodo-2H-indazol-5-ol |
Standard InChI | InChI=1S/C7H5IN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10) |
Standard InChI Key | VVYKAQOZDUWBOD-UHFFFAOYSA-N |
SMILES | C1=CC2=NNC(=C2C=C1O)I |
Canonical SMILES | C1=CC2=NNC(=C2C=C1O)I |
Introduction
Chemical Structure and Properties
3-Iodo-1H-indazol-5-ol (CAS: 885519-38-0) is a bicyclic heteroaromatic compound featuring an indazole core substituted with an iodine atom at position 3 and a hydroxyl group at position 5. The molecular formula is C7H5IN2O with a molecular weight of 260.03 g/mol . The indazole scaffold consists of a fused benzene and pyrazole ring system with nitrogen atoms that contribute to its distinctive chemical behavior.
Physical Properties
The compound exhibits specific physical characteristics that are relevant to its handling and application in research settings:
Chemical Reactivity
The compound possesses structural features that contribute to its chemical reactivity profile:
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The hydroxyl group at position 5 increases polarity and hydrogen-bonding capacity compared to halogenated analogs.
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The indazole NH group can participate in hydrogen bonding and acid-base reactions.
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The iodine at position 3 serves as a potential site for coupling reactions and further functionalization .
Spectroscopic Characterization
Spectroscopic data provides essential information for structural confirmation and purity assessment of 3-Iodo-1H-indazol-5-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for 3-Iodo-1H-indazol-5-ol is limited in the provided sources, related indazole compounds show characteristic patterns:
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¹H NMR typically shows aromatic protons resonating in the range of δ 6.5–7.5 ppm .
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The hydroxyl proton generally appears as a broad signal at approximately δ 9–10 ppm.
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NH protons of the indazole core typically appear downfield at δ 13-14 ppm in DMSO-d₆ .
Studies on similar indazole structures indicate that the substitution pattern significantly influences the chemical shifts of protons. The presence of electron-withdrawing groups like iodine can cause downfield shifts in the adjacent aromatic protons .
Infrared (IR) Spectroscopy
The IR spectrum of 3-Iodo-1H-indazol-5-ol would characteristically show:
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O-H stretching vibrations in the range of 3200–3600 cm⁻¹
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N-H stretching near 3300 cm⁻¹
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C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region
Mass Spectrometry
Mass spectrometric analysis typically reveals a molecular ion peak [M+H]⁺ at m/z 260.94, confirming the molecular weight of the compound .
Synthesis Methods
Several synthetic routes can be employed to produce 3-Iodo-1H-indazol-5-ol, drawing from established methods for similar indazole derivatives.
Iodination of Indazoles
A common approach involves direct iodination of the indazole core:
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Starting with 1H-indazol-5-ol as the precursor
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Treatment with iodine in the presence of a base such as sodium hydroxide or potassium hydroxide
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Reaction in an appropriate solvent, typically DMF or 1,4-dioxane
This method is exemplified by a similar procedure described for the synthesis of 3-iodo-1H-indazole-5-carbaldehyde, which achieved a yield of 97% .
Cyclization Approaches
Alternative synthetic routes may involve:
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Cyclization of appropriately substituted 2-aminobenzonitrile derivatives with hydrazine under acidic conditions
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Formation of the indazole core followed by regioselective iodination
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Use of transition metal-catalyzed reactions to establish the indazole framework
Tautomerism and Structural Characteristics
Indazoles exhibit tautomerism, which is significant for understanding their reactivity and biological activity.
Tautomeric Forms
1H-indazoles can exist in two primary tautomeric forms:
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1H-tautomer: The proton is located on N1
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2H-tautomer: The proton is located on N2
For 3-Iodo-1H-indazol-5-ol, studies on similar systems suggest that the 1H-tautomer is generally predominant in solution . The presence of substituents can influence this equilibrium, with the iodine at position 3 potentially affecting the tautomeric distribution.
Structural Features
The planar indazole system, combined with the iodine substituent at position 3 and the hydroxyl group at position 5, creates a unique electronic distribution that influences its interactions with biological targets. The hydroxyl group increases hydrophilicity and provides additional hydrogen bonding sites, while the iodine atom introduces potential halogen bonding capabilities and serves as a site for further chemical modifications .
Biological Activity and Mechanisms
3-Iodo-1H-indazol-5-ol belongs to a class of compounds with diverse biological activities.
Kinase Inhibition
Indazole derivatives, including iodinated variants, have shown potential as kinase inhibitors. The compound may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Enzyme Interactions
Similar indazole compounds have demonstrated inhibitory effects on specific enzyme systems:
These activities are particularly relevant for potential applications in neurodegenerative and neuropsychiatric disorders.
Structure-Activity Relationships
The biological activity of 3-Iodo-1H-indazol-5-ol is influenced by its structural features:
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The hydroxyl group at position 5 increases polarity and affects membrane permeability
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The iodine substituent at position 3 provides a lipophilic moiety that may enhance binding to hydrophobic pockets in target proteins
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The indazole core serves as a hydrogen bond acceptor/donor system
Comparison with Related Compounds
Understanding how 3-Iodo-1H-indazol-5-ol relates to structural analogs provides valuable insights into its unique properties and potential applications.
Structural Analogs
Several related compounds offer informative comparisons:
Compound | Structural Difference | CAS Number | Mol. Weight |
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3-Iodo-1H-indazol-5-ol | Reference compound | 885519-38-0 | 260.03 |
5-Iodo-1H-indazol-3-ol | Reversed position of -OH and -I | 141122-62-5 | 260.03 |
3-Iodo-1H-indazol-7-ol | -OH at position 7 | 1082040-28-5 | 260.03 |
3-Iodo-1-methyl-1H-indazol-5-amine | -NH₂ instead of -OH, N-methylated | 1130309-72-6 | 273.07 |
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol | Reduced indazole ring | N/A | N/A |
Functional Differences
The positional isomers and functional group variants exhibit different properties:
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The 5-hydroxy group in 3-Iodo-1H-indazol-5-ol increases polarity compared to 5-iodo or 6-chloro derivatives.
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N-methylated derivatives show higher lipophilicity and potentially better membrane permeability .
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Replacement of the hydroxyl group with an amino group alters hydrogen bonding patterns and basicity.
Supplier | Purity | Package Size | Price (approx.) |
---|---|---|---|
A2B Chem LLC | 97% | 2.5g | $1,068.00 |
Alichem | 95% | 5g | $1,100.00 |
TRC | Not specified | 10mg | $135.00 |
Chemenu | 95% | 1g | $426.00 |
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